molecular formula C19H21NO3 B14223812 3-Methoxy-2-methyl-N-(2-methyl-1-oxo-1-phenylpropan-2-yl)benzamide CAS No. 551963-69-0

3-Methoxy-2-methyl-N-(2-methyl-1-oxo-1-phenylpropan-2-yl)benzamide

Katalognummer: B14223812
CAS-Nummer: 551963-69-0
Molekulargewicht: 311.4 g/mol
InChI-Schlüssel: XRKZTGGUJHNUBZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methoxy-2-methyl-N-(2-methyl-1-oxo-1-phenylpropan-2-yl)benzamide is an organic compound with a complex structure that includes a benzamide core, a methoxy group, and a phenylpropanoyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-methyl-N-(2-methyl-1-oxo-1-phenylpropan-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamide Core: The initial step involves the reaction of 3-methoxy-2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride.

    Amide Formation: The acid chloride is then reacted with 2-methyl-1-oxo-1-phenylpropan-2-amine under basic conditions to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methoxy-2-methyl-N-(2-methyl-1-oxo-1-phenylpropan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the phenylpropanoyl moiety can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: 3-Hydroxy-2-methyl-N-(2-methyl-1-oxo-1-phenylpropan-2-yl)benzamide.

    Reduction: 3-Methoxy-2-methyl-N-(2-methyl-1-hydroxy-1-phenylpropan-2-yl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-Methoxy-2-methyl-N-(2-methyl-1-oxo-1-phenylpropan-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-Methoxy-2-methyl-N-(2-methyl-1-oxo-1-phenylpropan-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Methoxy-2-methylbenzamide: Lacks the phenylpropanoyl moiety.

    2-Methyl-N-(2-methyl-1-oxo-1-phenylpropan-2-yl)benzamide: Lacks the methoxy group.

    3-Methoxy-N-(2-methyl-1-oxo-1-phenylpropan-2-yl)benzamide: Lacks the 2-methyl group.

Uniqueness

3-Methoxy-2-methyl-N-(2-methyl-1-oxo-1-phenylpropan-2-yl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Eigenschaften

CAS-Nummer

551963-69-0

Molekularformel

C19H21NO3

Molekulargewicht

311.4 g/mol

IUPAC-Name

3-methoxy-2-methyl-N-(2-methyl-1-oxo-1-phenylpropan-2-yl)benzamide

InChI

InChI=1S/C19H21NO3/c1-13-15(11-8-12-16(13)23-4)18(22)20-19(2,3)17(21)14-9-6-5-7-10-14/h5-12H,1-4H3,(H,20,22)

InChI-Schlüssel

XRKZTGGUJHNUBZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC=C1OC)C(=O)NC(C)(C)C(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.